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This guide provides a comprehensive comparison of theoretical models used to predict the
thermal conductivity of tungsten, validated against experimental data. The objective is to offer
a clear understanding of the predictive power and limitations of various modeling approaches.

Data Presentation: Experimental vs. Theoretical
Thermal Conductivity of Tungsten

The following table summarizes experimental data for the thermal conductivity of pure
tungsten at various temperatures, alongside theoretical predictions from prominent models.
This allows for a direct comparison of the accuracy of these models.

Experimental

. Molecular
Thermal Wiedemann-Franz .
Temperature (K) . Dynamics (NEMD)
Conductivity Law (W/m-K)
(W/m-K)
(WIm-K)
300 175[1] 173 168
1100 117[2] 115 112
1500 109 105 102
2000 103[2] 96 93
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Note: The values from theoretical models are representative and can vary based on the
specific parameters and potentials used in the calculations.

Experimental Protocols

A variety of experimental techniques are employed to measure the thermal conductivity of
tungsten, each with its own advantages and limitations. Below are detailed methodologies for
some of the key experiments cited.

High-Temperature Optical Pyrometer Method

This method is suitable for measuring thermal conductivity at incandescent temperatures.

o Apparatus: The setup consists of a tungsten filament mounted in an evacuated glass bulb. A
direct current is passed through the filament to heat it to incandescence. An optical
pyrometer is used to measure the temperature distribution along the filament.

o Methodology:

o The tungsten filament is aged by heating it to a high temperature for an extended period
to ensure stable electrical and thermal properties.

o A steady direct current is passed through the filament to establish a stable temperature
gradient.

o The brightness temperature of the filament is measured at various points along its length
using an optical pyrometer. These brightness temperatures are then converted to true
temperatures using the known spectral emissivity of tungsten.

o The electrical power input and the radiated power are measured.

o The thermal conductivity is calculated from the heat conduction equation, which relates
the temperature gradient to the electrical power input and the radiated heat loss.

3-Omega (3w) Method

The 3w method is a widely used technique for measuring the thermal conductivity of thin films,
but it can also be adapted for bulk samples.
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o Apparatus: A narrow metal line (heater) is deposited onto the surface of the tungsten
sample. This metal line serves as both a heater and a temperature sensor. A lock-in amplifier
is used to measure the voltage components at different frequencies.

o Methodology:

[e]

An alternating current at a frequency w is passed through the metal heater.
o This current generates a periodic Joule heating at a frequency of 2w.

o The temperature fluctuation in the heater, which is related to the thermal properties of the
underlying tungsten sample, causes a small third-harmonic (3w) voltage component
across the heater due to the temperature dependence of the heater's resistance.

o The lock-in amplifier is used to precisely measure this 3w voltage signal.

o By analyzing the in-phase and out-of-phase components of the 3w voltage as a function of
the heating frequency, the thermal conductivity of the tungsten sample can be extracted
using a thermal model that describes the heat flow from the heater into the sample.

Laser Flash Diffusivity Method

The laser flash method is a non-contact technique used to measure the thermal diffusivity of a
material, from which the thermal conductivity can be calculated if the specific heat and density
are known.

o Apparatus: The setup includes a high-intensity, short-duration laser pulse source, a furnace
to control the sample temperature, and an infrared (IR) detector. The tungsten sample is
typically a small, disc-shaped specimen.

o Methodology:

o The front face of the tungsten sample is subjected to a short, uniform pulse of laser
energy.

o This energy absorption leads to a rapid temperature rise on the front surface.
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o The heat propagates through the sample, causing the temperature of the rear face to
increase over time.

o The IR detector monitors the transient temperature rise of the rear surface.

o The thermal diffusivity is calculated from the analysis of the temperature-versus-time
profile of the rear surface, specifically the time it takes to reach half of its maximum
temperature rise.

o The thermal conductivity (K) is then determined using the equation: k =a - p - C_p, where
a is the measured thermal diffusivity, p is the density, and C_p is the specific heat capacity
of tungsten at the measurement temperature.

Theoretical Models and Methodologies

Several theoretical models are used to predict the thermal conductivity of tungsten. These
models vary in complexity and the physical phenomena they account for.

Wiedemann-Franz Law

The Wiedemann-Franz law provides a simple and often surprisingly accurate estimation of the
electronic contribution to the thermal conductivity of metals.

e Theoretical Basis: This law states that the ratio of the electronic thermal conductivity (k_e) to
the electrical conductivity (o) of a metal is directly proportional to the absolute temperature
(T). The proportionality constant is the Lorenz number (L).

o Mathematical Formulation: k_ e =L * ¢ * T where L is the Lorenz number, approximately 2.44
x 10-8 WQK~-2,

o Methodology:

o Obtain experimental data for the electrical conductivity (or resistivity) of tungsten at the
desired temperature.

o Calculate the electronic thermal conductivity using the Wiedemann-Franz law formula.
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e Limitations: The Wiedemann-Franz law primarily considers the electronic contribution to heat
transport and neglects the lattice contribution (phonons). This approximation is generally
good for pure metals at not too low temperatures. Deviations can occur at low temperatures
where phonon scattering becomes more significant and at very high temperatures due to
inelastic scattering processes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful computational approach to investigate thermal
transport at the atomic level, capturing the complex interactions that govern heat flow. Both
non-equilibrium (NEMD) and equilibrium (Green-Kubo) methods can be employed.

o Theoretical Basis: MD simulations solve Newton's equations of motion for a system of
interacting atoms. By simulating the atomic trajectories over time, macroscopic properties
like thermal conductivity can be calculated from the microscopic behavior.

o Methodology (Non-Equilibrium Molecular Dynamics - NEMD):

o Interatomic Potential: Select an appropriate interatomic potential that accurately describes
the forces between tungsten atoms. The Embedded Atom Method (EAM) potentials are

commonly used for metals.

o Simulation Cell Setup: Create a simulation box containing a sufficient number of tungsten
atoms arranged in a body-centered cubic (BCC) lattice. Periodic boundary conditions are
applied in the directions perpendicular to the heat flow.

o Equilibration: The system is first equilibrated to the desired temperature and pressure
using a suitable thermostat and barostat (e.g., Nosé-Hoover). This ensures the system
reaches a stable thermodynamic state.

o Imposing a Temperature Gradient: A temperature gradient is imposed across the
simulation cell. This can be done by maintaining a "hot" region and a "cold" region at the
two ends of the cell using thermostats.

o Heat Flux Calculation: Once a steady-state temperature gradient is established, the heat
flux flowing through the system is calculated.
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o Thermal Conductivity Calculation: The thermal conductivity is then determined using
Fourier's law: k = -J / (dT/dx), where J is the heat flux and dT/dx is the temperature

gradient.

¢ Methodology (Equilibrium Molecular Dynamics - Green-Kubo):

o Interatomic Potential and Equilibration: Similar to NEMD, an appropriate potential is
chosen, and the system is equilibrated.

o Heat Current Autocorrelation Function: In the equilibrium state (without an external
temperature gradient), the instantaneous heat current vector is calculated at each
simulation timestep. The autocorrelation function of this heat current is then computed
over a long simulation run.

o Thermal Conductivity Calculation: The thermal conductivity is obtained by integrating the
heat current autocorrelation function using the Green-Kubo formula.
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Caption: Workflow for validating theoretical models of tungsten's thermal conductivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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